molecular formula C17H19N3O2 B1381177 tert-Butyl 2-phenyl-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxylate CAS No. 1395493-09-0

tert-Butyl 2-phenyl-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxylate

Cat. No.: B1381177
CAS No.: 1395493-09-0
M. Wt: 297.35 g/mol
InChI Key: OGDDFHIGIAKGMJ-UHFFFAOYSA-N
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Description

tert-Butyl 2-phenyl-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxylate is a heterocyclic compound that belongs to the pyrrolopyrimidine family

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 2-phenyl-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxylate typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Pyrrole Ring: This step involves the cyclization of an appropriate precursor, such as an amino acid derivative, under acidic or basic conditions.

    Formation of the Pyrimidine Ring: The pyrrole intermediate is then subjected to cyclization with a suitable reagent, such as a formamide derivative, to form the pyrimidine ring.

    Introduction of the tert-Butyl Ester Group: The final step involves the esterification of the carboxylic acid group with tert-butyl alcohol in the presence of a strong acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 2-phenyl-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to introduce functional groups like hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to convert carbonyl groups to alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions where functional groups such as halogens or alkyl groups are introduced.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

    Substitution: Halogenating agents, alkylating agents, and nucleophiles under various conditions depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s chemical diversity.

Scientific Research Applications

tert-Butyl 2-phenyl-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxylate has several scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as a kinase inhibitor, which could be useful in cancer therapy and other diseases involving dysregulated kinase activity.

    Biological Studies: It is used as a probe to study biological pathways and molecular interactions due to its ability to interact with specific proteins and enzymes.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of tert-Butyl 2-phenyl-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxylate involves its interaction with molecular targets such as kinases. The compound binds to the active site of the kinase, inhibiting its activity and thereby modulating the signaling pathways involved in cell proliferation and survival. This inhibition can lead to the suppression of tumor growth in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    4-Aminopyrrolo[2,3-d]pyrimidine: Known for its antitubercular activity.

    Pyrazolo[3,4-d]pyrimidine: Investigated for its anti-inflammatory and COX-2 inhibitory potential.

    Pyrido[2,3-d]pyrimidine: Exhibits antiproliferative, antimicrobial, and anti-inflammatory activities.

Uniqueness

tert-Butyl 2-phenyl-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxylate is unique due to its specific tert-butyl ester group, which can influence its solubility, stability, and interaction with biological targets. This structural feature distinguishes it from other similar compounds and may contribute to its specific biological activities and applications.

Biological Activity

tert-Butyl 2-phenyl-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxylate is a heterocyclic compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article reviews its chemical properties, biological effects, and therapeutic applications, drawing from diverse studies and findings.

  • Molecular Formula : C17H19N3O2
  • CAS Number : 1395493-09-0
  • Molecular Weight : 299.35 g/mol

The compound features a pyrrolo-pyrimidine core structure, which is significant for its biological activity. The tert-butyl group enhances lipophilicity, potentially improving membrane permeability and bioavailability.

Antitumor Activity

Recent studies have highlighted the antitumor potential of pyrrolo-pyrimidine derivatives, including this compound. Research indicates that compounds in this class exhibit selective cytotoxicity against various cancer cell lines.

Cell Line IC50 (µM) Selectivity Index
MDA-MB-231 (TNBC)0.126High
MCF10A (non-cancer)2.4Low

The compound demonstrated a significant inhibitory effect on the proliferation of MDA-MB-231 cells while showing minimal toxicity to non-cancerous MCF10A cells, indicating a promising therapeutic window for targeted cancer therapy .

The mechanism by which this compound exerts its effects involves the inhibition of key signaling pathways associated with cancer cell survival and proliferation. Notably, it has been shown to inhibit matrix metalloproteinases (MMPs), which are implicated in tumor metastasis:

  • MMP-2 Inhibition : Significant reduction in activity observed.
  • MMP-9 Inhibition : Also notably inhibited.

This inhibition may contribute to the compound's ability to prevent metastasis in vivo, as demonstrated in mouse models where treatment led to reduced metastatic nodules following tail vein inoculation with cancer cells .

Case Studies

A recent study investigated the effects of this compound on triple-negative breast cancer (TNBC) models. The results indicated that treatment with this compound significantly inhibited tumor growth and metastasis compared to controls. The study utilized pharmacodynamic assessments to measure tumor response over a 30-day period following treatment initiation .

Properties

IUPAC Name

tert-butyl 2-phenyl-5,7-dihydropyrrolo[3,4-d]pyrimidine-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O2/c1-17(2,3)22-16(21)20-10-13-9-18-15(19-14(13)11-20)12-7-5-4-6-8-12/h4-9H,10-11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGDDFHIGIAKGMJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2=CN=C(N=C2C1)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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